Product packaging for Glyceryl-2-13C trihexadecanoate(Cat. No.:CAS No. 287111-33-5)

Glyceryl-2-13C trihexadecanoate

Cat. No.: B1628042
CAS No.: 287111-33-5
M. Wt: 808.3 g/mol
InChI Key: PVNIQBQSYATKKL-KRXTUEGCSA-N
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Description

Significance of Stable Isotope Tracers in Contemporary Metabolic Research

Stable isotope tracers have become indispensable tools in modern metabolic research, offering a safe and powerful alternative to traditional radioactive isotopes. nih.gov Their use allows for the dynamic, quantitative assessment of metabolic pathways in living organisms, including humans, without the risks associated with radiation exposure. nih.gov This has broadened the scope of metabolic studies, enabling investigations in vulnerable populations and longitudinal studies over extended periods.

The fundamental principle of stable isotope tracing lies in the introduction of a molecule containing a rare isotope (like ¹³C, ¹⁵N, or ²H) into a biological system. isotope.com The labeled molecule, or "tracer," is chemically identical to its natural counterpart and thus participates in the same biochemical reactions. nih.gov By using techniques like mass spectrometry, researchers can distinguish the tracer and its metabolic products from the naturally abundant molecules, allowing for the precise measurement of metabolic fluxes and pathway activities. nih.gov This approach provides a dynamic view of metabolism that is not achievable with static measurements of metabolite concentrations alone. nih.gov

Rationale for Carbon-13 Labeling in Glycerol (B35011) Backbones for Metabolic Probing

The decision to label the glycerol backbone of a triglyceride with Carbon-13 (¹³C) is a strategic one, aimed at specifically interrogating the fate of the molecule's structural core. When a triglyceride is metabolized, it is broken down into its constituent parts: a glycerol molecule and three fatty acids. By placing the ¹³C label on the glycerol backbone, as in Glyceryl-2-13C trihexadecanoate, researchers can specifically follow the path of the glycerol component.

This allows for the differentiation between the metabolism of the glycerol backbone and the fatty acid chains. For instance, after lipolysis (the breakdown of triglycerides), the labeled glycerol can be tracked to see if it is used for gluconeogenesis (the synthesis of glucose), re-esterified into new triglycerides, or enters other metabolic pathways. nih.gov This level of detail is crucial for understanding the complex regulation of lipid and glucose homeostasis.

Overview of this compound's Role in Investigating Triglyceride Metabolism

This compound is a specific type of triglyceride where the fatty acid attached is palmitic acid (hexadecanoic acid). Its primary role is to serve as a tracer for studying the synthesis, breakdown, and transport of triglycerides. When introduced into a biological system, it mimics the behavior of dietary or endogenously synthesized triglycerides.

Research utilizing this or similar labeled triglycerides has been pivotal in understanding:

De novo lipogenesis: The synthesis of new fatty acids and their incorporation into triglycerides.

Triglyceride clearance: The rate at which triglycerides are removed from the bloodstream. nih.gov

Adipose tissue dynamics: The storage and release of fatty acids from fat cells. nih.gov

Hepatic lipid metabolism: The production and secretion of very-low-density lipoproteins (VLDL) by the liver. nih.gov

By analyzing the appearance of the ¹³C label in various lipid and metabolite pools over time, scientists can construct a detailed picture of triglyceride flux through these key metabolic processes.

PropertyValue
Synonym Glyceryl-2-¹³C tripalmitate
Molecular Formula [CH₃(CH₂)₁₄CO₂CH₂]₂¹³CHO₂C(CH₂)₁₄CH₃
Isotopic Purity 99 atom % ¹³C
Mass Shift M+1
Melting Point 64-66 °C
A table summarizing the key properties of this compound.

Historical Context and Advancements in Stable Isotope Methodology for Lipid Studies

The use of stable isotopes in metabolic research dates back to the early 20th century, but their application in lipid studies has been significantly enhanced by technological advancements, particularly in mass spectrometry. isotope.com Initially, the analysis of stable isotopes was a complex and labor-intensive process.

The development of gas chromatography-mass spectrometry (GC-MS) and later, liquid chromatography-mass spectrometry (LC-MS) revolutionized the field. nih.govnih.gov These techniques offer high sensitivity and specificity, allowing for the detection and quantification of isotopically labeled lipids and their metabolites in complex biological samples like plasma and tissues. nih.govnih.gov

Recent advancements have further refined these methods:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) provide exceptional mass accuracy, enabling the confident identification of labeled compounds. numberanalytics.com

Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of lipid molecules, providing structural information and enabling the precise localization of the isotopic label within the molecule. nih.gov

Lipidomics: The large-scale study of lipids has been made possible by these advanced analytical platforms, allowing for the simultaneous analysis of hundreds of different lipid species and their isotopic enrichment. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H98O6 B1628042 Glyceryl-2-13C trihexadecanoate CAS No. 287111-33-5

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584043
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-33-5
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Labeling Strategies for Glyceryl 2 13c Trihexadecanoate

Chemical Synthesis Pathways Incorporating 13C-Labeled Glycerol (B35011)

The cornerstone of synthesizing Glyceryl-2-13C trihexadecanoate is the strategic incorporation of a carbon-13 (¹³C) isotope at the second position of the glycerol backbone. This is typically achieved by utilizing a commercially available or custom-synthesized ¹³C-labeled glycerol precursor. The general synthetic approach involves the esterification of the labeled glycerol with hexadecanoic acid (palmitic acid).

A common pathway begins with the protection of the sn-1 and sn-3 hydroxyl groups of the ¹³C-labeled glycerol. This ensures that the subsequent acylation with hexadecanoic acid occurs specifically at the desired sn-2 position. Following the successful esterification at the labeled sn-2 position, the protective groups are removed, and the final two esterification steps are carried out at the sn-1 and sn-3 positions to yield the target triacylglycerol.

Enzymatic approaches have also been explored, utilizing lipases with high regiospecificity. For instance, a lipase (B570770) that specifically acylates the sn-2 position of glycerol can be employed in the presence of ¹³C-labeled glycerol and hexadecanoic acid. nih.gov This method offers the advantage of milder reaction conditions and potentially higher selectivity, minimizing the need for extensive protection and deprotection steps.

Precursor Compound Selection and Preparation

The successful synthesis of this compound hinges on the quality and purity of its precursor compounds. The two primary precursors are:

Glycerol-2-¹³C: This is the critical labeled starting material. Its isotopic enrichment and purity directly impact the final product. Commercially available sources provide this precursor, often with high isotopic purity (e.g., 99 atom % ¹³C). cymitquimica.comsigmaaldrich.com

Hexadecanoic Acid (Palmitic Acid): This long-chain saturated fatty acid is readily available in high purity. For the synthesis of the target compound, three equivalents of palmitic acid or its activated form (e.g., palmitoyl (B13399708) chloride or palmitic anhydride) are required for each equivalent of the labeled glycerol.

The preparation of these precursors for the reaction typically involves ensuring they are anhydrous and free of any impurities that could interfere with the esterification process.

Optimization of Reaction Conditions for High Yield and Regiospecificity

Achieving a high yield of the desired regiospecific product, where the labeled fatty acid is exclusively at the sn-2 position, requires careful optimization of reaction conditions. Key factors to consider include:

Choice of Activating Agent: For chemical synthesis, activating the carboxylic acid group of palmitic acid (e.g., as an acid chloride or anhydride) can enhance the rate and efficiency of the esterification reaction.

Catalyst: In chemical synthesis, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used to facilitate the acylation. For enzymatic synthesis, the choice of lipase is crucial for achieving the desired regiospecificity. nih.gov

Solvent: The solvent system must be inert to the reactants and facilitate the reaction. Common solvents include dichloromethane, chloroform, and tetrahydrofuran.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without promoting side reactions or acyl migration. Acyl migration, where the fatty acid chain moves from the sn-2 position to the sn-1 or sn-3 position, is a significant challenge that must be minimized. capes.gov.brcapes.gov.br

Isotopic Enrichment and Purity Assessment Techniques in Synthesis

Confirming the successful synthesis, isotopic enrichment, and purity of this compound is a critical final step. A combination of analytical techniques is employed:

Mass Spectrometry (MS): This is the primary technique for determining the isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule, the incorporation of the ¹³C isotope can be confirmed and quantified. nih.govsoton.ac.uk High-resolution mass spectrometry can provide precise mass measurements to further validate the elemental composition. soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool to confirm the exact position of the ¹³C label within the glycerol backbone. researchgate.netnih.gov The chemical shift of the carbon at the sn-2 position will be distinct from those at the sn-1 and sn-3 positions, providing unambiguous evidence of regiospecificity.

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the final product, separating it from any unreacted starting materials or byproducts.

Considerations for Scalable Production of Labeled Triacylglycerols

Moving from a small-scale laboratory synthesis to a larger, scalable production of this compound introduces several challenges:

Reaction Efficiency and Yield: Maintaining high yields and regiospecificity on a larger scale can be challenging. Reaction conditions that work well in a small flask may not translate directly to a large reactor.

Purification: The purification of large quantities of the final product requires efficient and scalable chromatographic methods.

Process Safety and Control: Handling larger volumes of reagents and solvents necessitates robust safety protocols and process control measures to ensure consistency and operator safety.

Recent advancements in biocatalysis, using immobilized enzymes, show promise for more sustainable and scalable production of structured and labeled triacylglycerols. nih.gov These methods can offer higher selectivity under milder conditions, potentially reducing the complexity and cost of large-scale synthesis.

Advanced Analytical Techniques for Glyceryl 2 13c Trihexadecanoate and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technology for the analysis of lipids due to its high sensitivity, specificity, and resolution. nih.gov For isotopically labeled compounds like Glyceryl-2-13C trihexadecanoate, MS-based methods allow for precise tracking and quantification of the label as it is incorporated into various metabolic products.

GC-MS is a robust technique for the analysis of fatty acids derived from triacylglycerols. Since intact TAGs are generally not volatile enough for gas chromatography, a derivatization step is required. nih.gov This typically involves the saponification of the triacylglycerol to release the fatty acids, followed by methylation to produce fatty acid methyl esters (FAMEs), which are more volatile. nih.govresearchgate.net

When analyzing the metabolites of this compound, GC-MS can profile the fatty acid composition. However, the ¹³C label is on the glycerol (B35011) backbone, which is separated from the fatty acids during this process. Therefore, this technique is primarily used to analyze the fatty acid constituents of the lipid pool into which the labeled glycerol may be incorporated, rather than directly tracking the labeled glycerol itself.

A significant challenge in GC-MS analysis of FAMEs, especially when tracking other potential labels on the fatty acids themselves, is the extensive fragmentation caused by techniques like Electron Ionization (EI). This can result in a low or absent molecular ion, making it difficult to determine the degree of isotopic incorporation. nih.gov Softer ionization methods or alternative derivatization techniques, such as creating pentafluorobenzyl (PFB) derivatives for analysis with negative ion chemical ionization (NCI), can mitigate this issue by preserving the intact molecular ion. nih.gov

Table 1: Comparison of Ionization Techniques for GC-MS Analysis of Fatty Acid Derivatives

Ionization Technique Derivatization Molecular Ion Abundance Fragmentation Application for Isotope Analysis
Electron Ionization (EI) FAME Low to non-existent for unsaturated FAs nih.gov Extensive nih.gov Challenging due to fragmentation, but may reveal positional information. nih.gov
Positive Chemical Ionization (PCI) FAME Present, but fragmentation still occurs nih.gov Moderate nih.gov Improved over EI, but still complex.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of intact lipids like triacylglycerols, as it does not require derivatization. nih.govaocs.org This technique allows for the direct analysis of this compound and its intact lipid metabolites from biological extracts. aocs.org

Reverse-phase liquid chromatography is commonly employed to separate different TAG species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains. nih.gov The effluent from the LC column is then directed into the mass spectrometer, enabling the identification and quantification of individual molecular species. aocs.org This approach is powerful for resolving complex mixtures of TAGs and tracking the incorporation of the ¹³C-labeled glycerol backbone into newly synthesized triacylglycerols. nih.gov

The high resolution of modern mass spectrometers coupled with ESI enables the differentiation of lipid species that have very similar masses. This is particularly important in isotopic labeling studies, where the incorporation of ¹³C atoms results in mass shifts that must be accurately measured. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of a triacylglycerol) and subjecting it to fragmentation. The resulting product ions reveal information about the constituent fatty acyl chains. nih.govmdpi.com

For this compound, MS/MS analysis can confirm the presence of the three hexadecanoate (B85987) (palmitate) chains. More importantly, when analyzing its metabolic products, such as a newly formed TAG containing the ¹³C-glycerol backbone but different fatty acids, MS/MS can identify these new fatty acid chains. The fragmentation patterns can also help to determine the position of the fatty acids on the glycerol backbone. nih.gov

Further stages of mass spectrometry (MSn) can be used for even more detailed characterization. For instance, a specific fragment ion from an MS/MS experiment can be isolated and fragmented again (MS³) to gain more specific structural information, which is particularly useful in distinguishing between isomeric lipid species. nih.govmdpi.com

In the context of this compound metabolism, GC-C-IRMS could be used to measure the ¹³C enrichment in specific fatty acids (as FAMEs) or other small molecule metabolites after their separation by GC. This provides a quantitative measure of the extent to which the carbon from the labeled glycerol may have entered other metabolic pathways. The high sensitivity of IRMS allows for the detection of very low levels of isotopic enrichment. thermofisher.comresearchgate.net

Table 2: Overview of Mass Spectrometry Techniques for this compound Analysis

Technique Analyte Form Key Information Provided
GC-MS Fatty Acid Methyl Esters (FAMEs) Fatty acid composition of the lipid pool. nih.govresearchgate.net
LC-MS Intact Triacylglycerols Separation and identification of intact lipid species. nih.govnih.gov
ESI-MS Intact Triacylglycerols Molecular weight determination of intact lipids as adducts. aocs.orgmdpi.com
MS/MS and MSn Intact Triacylglycerols and fragments Structural elucidation, fatty acid identification, and label position. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and position-specific isotopic composition of molecules. aocs.org For this compound, ¹³C NMR is particularly valuable as it can directly observe the ¹³C-labeled carbon atom. ismrm.org

The chemical environment of the ¹³C nucleus at the C2 position of the glycerol backbone will result in a unique signal in the ¹³C NMR spectrum. The chemical shift of this signal confirms the position of the label. researchgate.netrsc.org Unlike mass spectrometry, NMR can distinguish between positional isomers without the need for fragmentation.

When studying the metabolism of this compound, NMR can be used to trace the ¹³C label into various metabolites. For example, if the glycerol backbone is incorporated into other lipids like phospholipids (B1166683), new signals corresponding to the ¹³C in these new molecular environments will appear in the spectrum. nih.gov Advanced NMR techniques, such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), can be used to enhance the signal of the less abundant ¹³C nucleus, significantly reducing the time required for data acquisition while maintaining high precision for isotopic measurements. researchgate.netrsc.org Both ¹H and ¹³C NMR provide complementary information for the complete structural analysis of the labeled compound and its metabolic derivatives. aocs.orgmagritek.com

Quantitative NMR for Positional Isotopomer Analysis of 13C Labels

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the analysis of the structural and dynamic properties of molecules. Quantitative 13C NMR, in particular, offers a detailed insight into the composition and positional distribution of fatty acids within a triglyceride molecule like this compound. uc.pt This method can be used to resolve the contributions of different fatty acids to triglycerides. uc.pt

One of the key factors in acquiring quantitative 13C NMR spectra is the longitudinal relaxation time (T1), which is the decay constant for the NMR signal. uc.pt For accurate quantitative analysis, the NMR signal needs to fully decay before the acquisition of the next signal. uc.pt The chemical shift value of some fatty acid carbons can also be sensitive to their fractional abundance, which must be taken into account for accurate assignment of a 13C NMR triglyceride signal to a specific fatty acid. uc.pt

A rapid and precise method for determining the position-specific 13C content and the metabolomic profile of triacylglycerols involves the use of an adiabatic INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence in 13C-NMR spectroscopy. researchgate.net This technique can significantly reduce the experiment time compared to a one-pulse acquisition. researchgate.net For instance, with the use of a shiftless NMR relaxation agent like Cr(acetylacetonate)3, it is possible to determine the principal fatty acids in a sample in a much shorter time. researchgate.net

Isotopomer distributions can also be determined from 1D 1H{13C}-HSQC (Heteronuclear Single Quantum Coherence) by comparing the relative integrals of peaks with that of a reference resonance at natural abundance. nih.gov A higher ratio indicates 13C incorporation, and the enrichment is directly proportional to the ratios in the labeled and unlabeled samples. nih.gov

Technique Application Key Considerations
Quantitative 1D 13C NMR Detailed insight into triglyceride fatty acid composition and positions. uc.ptRequires full signal decay (T1 relaxation) for accuracy. uc.pt Chemical shifts can be abundance-dependent. uc.pt
Adiabatic INEPT 13C NMR Rapid and precise determination of position-specific 13C content. researchgate.netReduces experiment time significantly. researchgate.net
1D 1H{13C}-HSQC Determination of isotopomer distributions and positional enrichments. nih.govCompares relative integrals of labeled and unlabeled samples. nih.gov

Applications in Tracing Carbon Flow Through Complex Metabolic Networks

Stable isotope-labeled compounds like this compound are invaluable tools for tracing the metabolic fate of fatty acids and understanding carbon flow in complex biological systems. oup.comthieme-connect.com By introducing a 13C label at a specific position, researchers can follow the journey of the labeled carbon atoms as they are incorporated into various metabolites.

One of the primary applications is in metabolic flux analysis, which aims to quantify the rates of metabolic pathways. When multiple metabolic pathways lead to the same product, compound-specific isotope analysis may not be sufficient. nau.edu In such cases, identifying the specific position of 13C incorporation within a molecule is crucial to disentangle the contributions of different pathways. nau.edu

For example, studies using 13C-labeled palmitate have been conducted to investigate the fate of free fatty acids in fasting mice. thieme-connect.com These studies have shown that excess palmitate is incorporated into acylcarnitines in the muscle and into triglycerides and other lipids in the liver, highlighting the liver's role as a buffering system for excess fatty acids. thieme-connect.com

In another application, the metabolism of 13C-labeled fatty acids has been studied in human placental explants to understand fatty acid processing and transfer to the fetus. nih.gov These studies have revealed that the metabolic partitioning of freshly imported fatty acids into different lipid reservoirs is dependent on the type of fatty acid. oup.com For instance, 13C-palmitic acid was primarily directed into phosphatidylcholine synthesis, while 13C-oleic acid was directed almost equally into phosphatidylcholine and triacylglycerol synthesis. oup.comnih.gov

The use of stable isotope tracers also allows for the quantification of labeled lipids separately from the existing endogenous lipids, providing a clear picture of the transport and metabolism of newly introduced fatty acids. oup.com

Application Area Research Focus Key Findings from 13C-labeled Fatty Acid Studies
Metabolic Flux Analysis Quantifying the rates of metabolic pathways. nau.eduPositional 13C incorporation helps to distinguish between different metabolic routes leading to the same product. nau.edu
Fasting Metabolism Understanding the fate of free fatty acids during fasting. thieme-connect.comExcess fatty acids are stored as triglycerides in the liver. thieme-connect.com
Placental Lipid Metabolism Investigating fatty acid processing and transfer to the fetus. oup.comnih.govThe metabolic fate of fatty acids is dependent on their type. oup.com

Chromatographic Separation Techniques

Chromatography is a fundamental set of techniques used to separate mixtures into their individual components. ugent.be In the context of analyzing this compound and its metabolites, various chromatographic methods are employed to isolate and purify different lipid classes and fatty acids. ugent.be

Gas Chromatography (GC) for Separation of Short- and Long-Chain Fatty Acids

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. ugent.be While intact triglycerides are not sufficiently volatile for GC analysis, their constituent fatty acids can be analyzed after being converted to more volatile derivatives, typically fatty acid methyl esters (FAMEs). ugent.benih.gov This is achieved through a process of saponification to break down the triglyceride, followed by methylation. ugent.be

The analysis of 13C-labeled fatty acids by GC, often coupled with mass spectrometry (GC-MS), allows for the determination of 13C incorporation into individual fatty acids. nih.gov This provides valuable information about the metabolic pathways involved. The high selectivity of GC is essential as it allows for the collection of mass spectra for individual fatty acids, including isomers. nih.gov

A method for selectively determining both free fatty acids and triacylglycerides in biological oils involves using acid-catalyzed esterification under varying conditions to convert the target species to their corresponding FAMEs for GC analysis. nih.govresearchgate.net

Parameter Description
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. ugent.be
Sample Preparation Triglycerides are converted to fatty acid methyl esters (FAMEs) to increase volatility. ugent.be
Application for 13C analysis GC-MS is used to measure 13C enrichment in individual fatty acids and their fragments. nau.edunih.gov

High Performance Liquid Chromatography (HPLC) for Lipid Class Fractionation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of a wide range of compounds, including different classes of lipids. hplc.eu Unlike GC, HPLC does not require the sample to be volatile, allowing for the analysis of intact triglycerides. meatscience.org

Normal-phase HPLC is commonly used to separate neutral lipid classes. nih.gov For instance, a mobile phase of hexane-n-butyl chloride-acetonitrile-acetic acid can achieve complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol. nih.gov Reversed-phase HPLC is also widely used and can separate individual triglycerides based on their acyl chain length and degree of unsaturation. aocs.org

HPLC is often coupled with detectors such as evaporative light-scattering detectors (ELSD) or mass spectrometers (MS) for the quantification and identification of the separated lipids. hplc.eunih.gov The use of HPLC allows for a simpler chromatographic method because derivatization is not always required. hplc.eu

HPLC Mode Separation Principle Typical Mobile Phase Components
Normal Phase Separation based on polarity, with less polar compounds eluting first.Hexane, isopropanol (B130326), acetic acid. nih.gov
Reversed Phase Separation based on hydrophobicity, with more polar compounds eluting first.Acetonitrile, acetone, methanol, ethanol. aocs.orgsielc.com

Thin Layer Chromatography (TLC) for Preparative Isolation of Lipid Components

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation of lipid classes. rockefeller.edu It is particularly useful for the preparative isolation of specific lipid components from a mixture. wikipedia.org

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used with a mobile phase consisting of a solvent mixture. rockefeller.edu The separation is based on the differential partitioning of the lipid components between the stationary and mobile phases. For the separation of neutral lipids like triglycerides, a nonpolar solvent system is used. rockefeller.edu

After separation, the lipid bands can be visualized using various reagents, and the desired band can be scraped from the plate and the lipid extracted for further analysis. wikipedia.orgresearchgate.net While HPLC has replaced TLC in many analytical applications, TLC remains a valuable tool for small-scale preparative work and for quickly assessing the lipid composition of a sample. aocs.org

Step Description
Stationary Phase Typically a glass or plastic plate coated with an adsorbent like silica gel. rockefeller.edu
Mobile Phase A solvent or mixture of solvents that moves up the plate by capillary action. wikipedia.org
Separation Components separate based on their affinity for the stationary versus the mobile phase. wikipedia.org
Isolation The separated lipid bands can be scraped off the plate for further analysis. wikipedia.org

Solid-Phase Extraction (SPE) for Lipid Class Enrichment and Matrix Cleanup

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from a complex mixture. nih.gov In lipid analysis, SPE is widely used for the fractionation of lipid classes and for the removal of interfering substances from the sample matrix before further analysis by techniques like GC or HPLC. morressier.comspringernature.com

SPE works by passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or a 96-well plate. nih.gov The lipids of interest can either be retained on the sorbent while impurities pass through, or the impurities can be retained while the lipids of interest are eluted. researchgate.net

Different types of sorbents, such as silica or aminopropyl-bonded silica, can be used to selectively retain different lipid classes. nih.gov For example, a simple SPE protocol can separate lipids into nonpolar and polar lipids, free fatty acids, glycolipids, and phospholipids. springernature.com SPE is often more suitable than liquid-liquid extraction for targeted lipidomics because it allows for the fractionation of specific lipid classes. mdpi.com

SPE Sorbent Application Elution Solvents
Silica Gel Separation of neutral and polar lipids. springernature.comHexane, diethyl ether, methanol. researchgate.net
Aminopropyl-bonded Silica Separation of neutral and acidic phospholipids. nih.govMethanol, hexane-isopropanol-ethanol-ammonium acetate-formic acid mixtures. nih.gov
Enhanced Matrix Removal – Lipid (EMR-Lipid) Selective removal of lipids from fatty samples prior to LC-MS and GC-MS analysis. morressier.comThe target analytes remain in solution while lipids are trapped. morressier.com

Analytical Validation and Quality Control in Tracer Studies

In studies utilizing Glyceryl-2-¹³C trihexadecanoate as a tracer, rigorous analytical validation and stringent quality control are paramount to ensure the reliability and accuracy of the data generated. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose. europa.eunih.gov This involves a series of experiments to assess selectivity, sensitivity, accuracy, precision, linearity, recovery, and stability. biopharmaservices.com Such validation is essential for the credible interpretation of how the labeled triglyceride and its subsequent metabolites are processed and distributed within a biological system.

Evaluation of Matrix Effects on Detection Sensitivity

Biological samples are complex mixtures containing numerous endogenous compounds, such as proteins, salts, and other lipids, which can interfere with the analysis of the target analyte. youtube.com This interference, known as the matrix effect, can alter the ionization efficiency of Glyceryl-2-¹³C trihexadecanoate and its ¹³C-labeled metabolites in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.net Consequently, matrix effects can significantly compromise the sensitivity, precision, and accuracy of quantification.

The evaluation of matrix effects is a critical step in method validation. A common approach to quantify this effect is to compare the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and a value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The percentage matrix effect (%ME) can be calculated as (1 - MF) * 100. fda.gov To mitigate these effects, strategies such as efficient sample cleanup, chromatographic separation to resolve analytes from interfering components, and the use of appropriate stable isotope-labeled internal standards are employed. researchgate.net

Table 1: Hypothetical Evaluation of Matrix Effect on the Detection of ¹³C-Hexadecanoic Acid in Human Plasma

Analyte Concentration (ng/mL)Peak Area in Neat Solution (A)Peak Area in Post-Extraction Spiked Plasma (B)Matrix Factor (B/A)Matrix Effect (%)
515,23012,8000.8416.0 (Suppression)
50155,100134,9000.8713.0 (Suppression)
5001,545,0001,421,5000.928.0 (Suppression)

Determination of Recovery and Stability of Labeled Compounds

Recovery

The extraction recovery of an analytical method refers to the efficiency of the extraction process in isolating the analyte of interest from the biological matrix. fda.gov For Glyceryl-2-¹³C trihexadecanoate and its metabolites, this involves separating them from complex sample components like proteins and other endogenous lipids. Incomplete or variable recovery can lead to an underestimation of the analyte's concentration and introduce variability in the results.

Common lipid extraction methods include liquid-liquid extraction (LLE), such as the Folch or Bligh & Dyer methods which use chloroform/methanol mixtures, and solid-phase extraction (SPE). researchgate.nettandfonline.com The recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample, which represents 100% recovery. fda.gov While 100% recovery is not always necessary, it is crucial that the recovery is consistent and reproducible across all samples and concentration levels. fda.gov

Table 2: Example Extraction Recovery for ¹³C-Labeled Lipids from Human Serum

CompoundExtraction MethodMean Recovery (%)Coefficient of Variation (%)
Glyceryl-2-¹³C trihexadecanoateFolch LLE88.55.4
¹³C-Hexadecanoic AcidSPE92.14.8
¹³C-1,3-DihexadecanoylglycerolBligh & Dyer LLE85.36.1

Stability

Analyte stability is a critical component of bioanalytical method validation, as instability can lead to unreliable data. biopharmaservices.com The stability of Glyceryl-2-¹³C trihexadecanoate and its metabolites must be evaluated under various conditions that mimic sample handling and storage throughout the analytical process. This includes:

Freeze-Thaw Stability: Assesses the stability of analytes after multiple cycles of freezing and thawing. Studies have shown that while triglycerides and cholesterol are relatively stable for up to 10 freeze-thaw cycles, free fatty acid concentrations can increase significantly with each cycle, potentially due to the degradation of more complex lipids. nih.govresearchgate.net

Bench-Top Stability: Evaluates the stability of the analytes in the biological matrix at room temperature for a period that reflects the sample handling time.

Processed Sample (Autosampler) Stability: Determines if the analytes are stable in the processed extract while waiting for analysis in the autosampler. nih.gov

Long-Term Storage Stability: Confirms that the analytes remain stable in the matrix for the entire duration of sample storage at a specified temperature (e.g., -80°C). nih.gov

For ¹³C-labeled compounds, stability is generally robust. The carbon-carbon bonds are stable, and unlike deuterium (B1214612) labels, there is no risk of exchange with protons in solution. mdpi.com However, the ester bonds in triglycerides and the fatty acids themselves can be susceptible to enzymatic or chemical degradation, making stability testing essential. nih.gov

Table 3: Representative Freeze-Thaw Stability Data for Triglycerides and Free Fatty Acids in Human Plasma Stored at -80°C

Number of Freeze-Thaw CyclesMean Triglyceride Concentration Change (%)Mean Free Fatty Acid Concentration Change (%)
1-0.5+2.8
3-1.2+5.1
5-2.5+7.9
10-4.8+11.0 nih.gov
20-17.0 nih.gov+31.0 nih.gov

Establishment of Quantitative Parameters: Linearity, Precision, and Accuracy

To ensure that the analytical method can reliably quantify Glyceryl-2-¹³C trihexadecanoate and its metabolites, key quantitative parameters must be established.

Linearity and Range: Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a set of standards of known concentrations. The relationship between concentration and response is typically assessed by the coefficient of determination (R²), with a value of ≥0.99 being desirable. fda.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). Precision is evaluated at two levels: intra-run (repeatability) and inter-run (intermediate precision).

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal (true) value.

For a method to be considered valid, both precision and accuracy must fall within acceptable limits, which are typically ±15% for quality control samples and ±20% at the lower limit of quantitation (LLOQ). nih.gov

Table 4: Example Acceptance Criteria and Validation Results for a ¹³C-Triglyceride Assay

Validation ParameterConcentration LevelAcceptance CriteriaHypothetical Result
Intra-run Precision LLOQCV ≤ 20%12.5%
Low, Mid, High QCCV ≤ 15%8.2%
Inter-run Precision LLOQCV ≤ 20%14.8%
Low, Mid, High QCCV ≤ 15%10.5%
Intra-run Accuracy LLOQ80-120% of nominal95.7%
Low, Mid, High QC85-115% of nominal103.2%
Inter-run Accuracy LLOQ80-120% of nominal92.4%
Low, Mid, High QC85-115% of nominal105.8%
Linearity (R²) Calibration Range≥ 0.990.998

Application of Internal Standards and Surrogate Analytes for Reliable Quantification

The use of an appropriate internal standard (IS) is fundamental for achieving reliable quantification in mass spectrometry-based tracer studies. An IS is a compound of known concentration that is added to all samples, calibrators, and quality controls before sample processing. europa.eu Its primary role is to correct for the variability that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., injection volume variations and matrix effects).

For the analysis of Glyceryl-2-¹³C trihexadecanoate, the ideal IS is a stable isotope-labeled version of the analyte itself, but with a different isotopic enrichment that is not naturally occurring or expected from the tracer experiment (e.g., Glyceryl-d5 trihexadecanoate or a triglyceride with ¹³C-labeled glycerol and ¹³C-labeled fatty acids). This type of IS, known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. nih.gov

When a direct SIL-IS is not available, other compounds can be used:

Analogue IS: A molecule that is structurally similar to the analyte. For triglycerides, this could be a triglyceride with different, often odd-chained, fatty acids that are not present endogenously.

Surrogate Analytes: In some contexts, surrogate analytes (which are distinct from internal standards) are spiked into the matrix before extraction to monitor the performance of the analytical process, particularly recovery.

By calculating the ratio of the analyte peak area to the IS peak area, variations are normalized, leading to significantly improved precision and accuracy in the final quantitative results. biochemia-medica.com

Table 5: Types of Internal Standards for Quantification of ¹³C-Labeled Triglycerides and Metabolites

Internal Standard TypeExample CompoundApplicationAdvantagesLimitations
Stable Isotope-Labeled (SIL) IS Glyceryl-d5-tri(hexadecanoate-¹³C₁₆)Quantification of Glyceryl-2-¹³C trihexadecanoateCo-elutes with analyte; corrects for matrix effects and recovery most effectively. nih.govCan be costly; potential for isotopic crosstalk if not properly resolved.
Analogue IS (Odd-Chain) Glyceryl triheptadecanoate (C17:0)General triglyceride quantificationNot naturally present in most samples; commercially available.May not perfectly mimic the ionization behavior or recovery of the specific analyte.
Class-Specific IS ¹³C₃-GlycerolTracing glycerol backbone metabolismUseful for pathway analysis of the glycerol moiety.Does not account for variability related to the fatty acid chains.
Fatty Acid SIL-IS Heptadecanoic acid-d₃₃Quantification of ¹³C-Hexadecanoic acid metaboliteCorrects for fatty acid-specific extraction and ionization variability.Not suitable for the parent triglyceride.

Applications in Metabolic Flux Analysis Mfa Using Glyceryl 2 13c Trihexadecanoate

Principles of ¹³C Metabolic Flux Analysis for Lipid Metabolism

¹³C Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comfrontiersin.org The fundamental principle involves introducing a ¹³C-labeled substrate, or "tracer," into a biological system and monitoring the incorporation of the ¹³C atoms into downstream metabolites. creative-proteomics.comyoutube.com For lipid metabolism, this means that after administration, Glyceryl-2-¹³C trihexadecanoate is hydrolyzed into its constituent parts: a ¹³C-labeled glycerol (B35011) molecule and unlabeled hexadecanoate (B85987) (palmitate) fatty acids. libretexts.org

These labeled components then enter various metabolic pathways. The ¹³C-labeled glycerol can be used to synthesize new triglycerides or can enter central carbon metabolism, while the fatty acids can be oxidized for energy or re-esterified. libretexts.org By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the specific labeling patterns (mass isotopomer distributions) in a wide range of metabolites. nih.govfrontiersin.org

These measured labeling patterns are then fed into a computational model of the cell's metabolic network. By comparing the experimentally measured isotopomer distributions with those predicted by the model, the intracellular fluxes can be estimated. nih.gov Different metabolic pathways will result in distinctly different labeling patterns, allowing researchers to infer the flow of carbon through the network with high precision. creative-proteomics.comnih.gov A key advantage of ¹³C-MFA is that the isotope labeling measurements provide a wealth of redundant data, which significantly improves the accuracy and confidence of the estimated flux values. creative-proteomics.com

Quantification of Intracellular Metabolic Fluxes

Using Glyceryl-2-¹³C trihexadecanoate as a tracer allows for a detailed quantification of carbon flow at critical junctures in lipid and central carbon metabolism.

Carbon Partitioning at Key Glycerol and Fatty Acid Metabolic Nodes

Upon hydrolysis of the tracer, the resulting ¹³C-labeled glycerol and unlabeled fatty acids are routed at key metabolic decision points. The ¹³C-glycerol can be phosphorylated to glycerol-3-phosphate, a precursor for the backbone of new triglycerides and other glycerolipids. Alternatively, it can be converted to dihydroxyacetone phosphate (B84403) (DHAP) and enter glycolysis or gluconeogenesis. libretexts.org By tracing the ¹³C label, MFA can quantify the proportion of glycerol directed toward re-esterification versus its entry into central carbon metabolism.

Simultaneously, the released hexadecanoate (palmitate) is activated to palmitoyl-CoA. This molecule stands at another metabolic crossroads: it can be re-esterified back into complex lipids, or it can be transported into the mitochondria for β-oxidation. researchgate.net β-oxidation breaks down the fatty acid into units of acetyl-CoA, which then enter the Tricarboxylic Acid (TCA) cycle for energy production. researchgate.net Tracing the fate of both the glycerol and fatty acid moieties provides a comprehensive picture of carbon partitioning in lipid-metabolizing tissues.

Fluxes through Glycolytic and Glyceroneogenic Pathways in Relation to Lipid Synthesis

The glycerol backbone of triglycerides is derived from glycerol-3-phosphate, which can be produced from two primary pathways: glycolysis (from glucose) or glyceroneogenesis (from non-carbohydrate precursors like lactate, pyruvate, or amino acids). The introduction of ¹³C-labeled glycerol from the tracer allows for a direct measurement of its contribution to the glycerol-3-phosphate pool.

By combining the use of Glyceryl-2-¹³C trihexadecanoate with other tracers, such as ¹³C-labeled glucose, MFA can precisely determine the relative contributions of glycolysis and glyceroneogenesis to the synthesis of triglyceride backbones. nih.gov For instance, if cells are supplied with both ¹³C-glucose and the labeled triglyceride, the labeling pattern of the glycerol moiety in newly synthesized triglycerides will reveal the proportion derived from exogenous glycerol versus that synthesized de novo from glucose. This is critical for understanding how different nutrient conditions affect lipid storage. Studies have shown that glucose is a major carbon source for the synthesis and accumulation of storage lipids in various organisms. mdpi.com

Interrogation of Tricarboxylic Acid (TCA) Cycle Anaplerotic and Cataplerotic Fluxes

The TCA cycle is a central hub of cellular metabolism, balancing energy production with the supply of precursors for biosynthesis. nih.govresearchgate.net Reactions that replenish TCA cycle intermediates are termed anaplerotic, while those that drain them are cataplerotic. researchgate.netyoutube.com The hexadecanoate released from Glyceryl-2-¹³C trihexadecanoate provides a powerful probe for these pathways.

After β-oxidation, the unlabeled hexadecanoate is converted to unlabeled acetyl-CoA. When this acetyl-CoA enters the TCA cycle, it condenses with labeled oxaloacetate that may be derived from other ¹³C sources (like ¹³C-glucose or ¹³C-glutamine) used in parallel experiments. annualreviews.org The resulting labeling patterns of TCA cycle intermediates like citrate (B86180) and glutamate (B1630785) can reveal the rate of acetyl-CoA entry (oxidative flux) relative to the rate at which other carbon sources are feeding the cycle (anaplerosis). annualreviews.orgnih.gov For example, a high rate of anaplerosis from unlabeled sources will dilute the ¹³C enrichment of TCA cycle intermediates relative to the enrichment of the acetyl-CoA pool. annualreviews.org This analysis provides crucial insights into how cells balance fatty acid oxidation for energy against the need for biosynthetic precursors under various physiological conditions. nih.govnih.gov

Tracer Validation and Comparative Methodological Studies

Comparative Analysis of Glyceryl-2-13C Trihexadecanoate with Deuterium-Labeled Tracers

Both carbon-13 and deuterium (B1214612) (²H) are common stable isotopes used in metabolic research. A key consideration in choosing a tracer is the potential for isotopic effects, where the difference in mass between the isotope and the natural abundance element can slightly alter the rate of enzymatic reactions.

A study directly comparing the validity of ²H₅-glycerol and [2-¹³C]glycerol for measuring glycerol kinetics found no significant difference in the measured glycerol flux under both basal and stimulated conditions. nih.gov This suggests that for tracing the glycerol backbone, both ¹³C and deuterium labels are valid and provide comparable results. nih.govnih.gov

Deuterated water (²H₂O) is another commonly used tracer, particularly for measuring DNL. nih.govendocrine-abstracts.org The deuterium from ²H₂O is incorporated into newly synthesized fatty acids. A comparative study using both this compound and ²H₂O could provide complementary information. The ¹³C tracer would track the fate of the dietary glycerol backbone, while the ²H tracer would quantify the rate of new fatty acid synthesis.

Table 3: Comparison of this compound and Deuterium-Labeled Tracers

TracerAdvantagesDisadvantagesPrimary Application with Respect to Lipid Metabolism
This compound Specific labeling of the glycerol backbone; allows differentiation of glycerol and fatty acid fate.Higher cost compared to some deuterium tracers.Tracking dietary triglyceride metabolism, re-esterification, and glycerol flux.
²H₅-Glycerol Lower cost; validated against ¹³C-glycerol. nih.govPotential for isotopic effects (though shown to be minimal for glycerol).Measuring whole-body glycerol turnover.
²H₂O Relatively inexpensive; labels all newly synthesized biomolecules.Less specific to a single pathway; requires correction for exchangeable hydrogens.Quantifying de novo lipogenesis.

Parallel Labeling Experiments for Comprehensive Metabolic Pathway Resolution

To gain a more holistic understanding of metabolic pathways, researchers often employ parallel labeling experiments. This involves the simultaneous or sequential administration of multiple isotopic tracers that enter different points of a metabolic network.

For instance, this compound could be co-administered with a uniformly labeled fatty acid, such as U-¹³C-palmitate. This would allow for the simultaneous tracking of both the glycerol and fatty acid components of dietary triglycerides, providing a complete picture of their absorption, hydrolysis, and subsequent metabolic fates.

Furthermore, combining an oral this compound tracer with an intravenous infusion of a different labeled lipid (e.g., ²H₂-palmitate bound to albumin) can be used to distinguish the metabolism of dietary fat from that of circulating free fatty acids. nih.gov This approach has been used to compare the extraction of triglycerides from chylomicrons and VLDL across different tissues. nih.gov

Computational Modeling and Isotopic Labeling Pattern Analysis

The data generated from stable isotope tracer studies, particularly the mass isotopomer distributions in various metabolites, are often complex. Computational models are essential for interpreting these data and estimating metabolic fluxes.

Following the administration of this compound, the enrichment of the M+1 isotopologue of glycerol would be measured in different lipid pools over time. This kinetic data can be fed into multi-compartmental models of lipid metabolism. nih.govnih.govresearchgate.net These models describe the dynamic movement of metabolites between different tissues and intracellular compartments.

By fitting the model to the experimental data, researchers can estimate a wide range of metabolic fluxes that are not directly measurable. For example, a model could quantify the rate of triglyceride synthesis in the liver, the rate of fatty acid uptake by skeletal muscle, and the contribution of glyceroneogenesis to the glycerol-3-phosphate pool. nih.govbiorxiv.org

Isotopomer spectral analysis (ISA) is a powerful technique that uses the entire mass isotopomer distribution of a polymer (like a fatty acid) to determine the enrichment of its precursor pool. researchgate.net While this compound primarily labels the glycerol backbone, its use in conjunction with other tracers that label the fatty acid synthesis precursor, acetyl-CoA, would provide rich datasets for comprehensive computational modeling of lipid homeostasis. frontiersin.org

Development and Application of Metabolic Network Models for ¹³C-MFA

The foundation of any ¹³C-MFA study is a comprehensive metabolic network model. This model is a mathematical representation of the known biochemical reactions occurring within a cell or organism. nih.govresearchgate.net For studies involving Glyceryl-2-¹³C trihexadecanoate, the model must include detailed pathways of lipid metabolism, such as triacylglycerol synthesis and breakdown, fatty acid oxidation, and the connections to central carbon metabolism (e.g., glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle). researchgate.netnih.gov

The development of these models is an iterative process. Initially, a network is constructed based on existing knowledge from literature and genomic databases. This initial model's completeness and accuracy are then rigorously tested. nih.govresearchgate.net One common validation method involves performing parallel labeling experiments with different ¹³C-labeled substrates. nih.gov For instance, experiments could be conducted with both [U-¹³C]glucose and Glyceryl-2-¹³C trihexadecanoate. The metabolic fluxes calculated from each experiment should be consistent if the network model is accurate. d-nb.info Discrepancies between the experimental data and the model's predictions highlight areas where the model needs refinement, such as the inclusion of previously unconsidered reactions or transport processes. nih.gov

A key assumption in many ¹³C-MFA studies is that the system is at an isotopic steady state, meaning the labeling pattern of intracellular metabolites is constant over time. d-nb.info This assumption must be experimentally validated by measuring the isotopic labeling at multiple time points. d-nb.info Once validated, the model can be used to simulate the flow of the ¹³C label from Glyceryl-2-¹³C trihexadecanoate through the metabolic network. By comparing the model-predicted mass isotopomer distributions of various metabolites with the experimentally measured distributions, intracellular metabolic fluxes can be quantified. creative-proteomics.comnih.gov This provides a detailed picture of how the cell utilizes the fatty acid and glycerol components of the supplied trihexadecanoate.

Component Description Relevance to Glyceryl-2-¹³C trihexadecanoate MFA
Stoichiometric Matrix Represents the quantitative relationships between metabolites and reactions in the network.Defines how the ¹³C-labeled glycerol and hexadecanoate moieties are incorporated and transformed.
Atom Transition Maps Trace the path of each carbon atom through the network's reactions.Crucial for predicting the specific labeling patterns resulting from the metabolism of Glyceryl-2-¹³C trihexadecanoate.
Flux Bounds Constraints on the rates of individual reactions, often based on experimental measurements of substrate uptake and product secretion.Helps to narrow down the possible range of metabolic fluxes consistent with the observed data.
Objective Function A cellular objective that the model seeks to optimize, such as maximizing biomass production or ATP synthesis.While not always required for flux calculation, it can be used to predict metabolic states.

Utilization of Mass Isotopomer Distribution Analysis (MIDA) for Flux Calculation

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used within ¹³C-MFA to determine the biosynthetic rates of polymers like fatty acids and glycerolipids. physiology.orgphysiology.orgnih.gov When a stable isotope-labeled precursor, such as Glyceryl-2-¹³C trihexadecanoate, is introduced into a biological system, the resulting products will exist as a mixture of molecules with different masses, known as mass isotopomers. physiology.org MIDA analyzes the relative abundances of these mass isotopomers, which are measured by mass spectrometry (MS). physiology.orgphysiology.org

The core principle of MIDA lies in comparing the experimentally observed mass isotopomer distribution to a theoretical distribution predicted by combinatorial probabilities (binomial or multinomial expansion). physiology.orgphysiology.orgnih.gov This comparison allows for the calculation of two key parameters:

p (precursor enrichment): The isotopic enrichment of the immediate precursor pool that was used to synthesize the new polymer molecules. physiology.org This is a critical parameter as it accounts for any dilution of the labeled tracer by unlabeled, endogenous sources.

Fractional synthesis: The proportion of newly synthesized polymer molecules within the total pool during the experimental period. physiology.org

By determining these parameters, MIDA enables the calculation of the absolute rate of biosynthesis of the polymer of interest. nih.gov In the context of Glyceryl-2-¹³C trihexadecanoate, MIDA can be used to precisely quantify the synthesis rates of new triacylglycerols and other lipids derived from the labeled precursor. This provides valuable insights into lipid turnover and the dynamics of fat storage and mobilization. The technique is robust and its mathematical estimates remain valid even in complex scenarios where a single, well-defined precursor pool may not exist. physiology.org

Parameter Description Significance in Glyceryl-2-¹³C Trihexadecanoate MIDA
Mass Isotopomers Molecules of the same compound that differ in mass due to isotopic substitution.The relative abundance of different mass isotopomers of newly synthesized lipids provides the primary data for MIDA.
Precursor Pool Enrichment (p) The proportion of the ¹³C-labeled precursor in the pool available for synthesis.Accurately determines the true enrichment of the building blocks for new lipid synthesis, accounting for unlabeled sources.
Fractional Synthesis Rate The fraction of the total lipid pool that has been newly synthesized during the labeling period.A direct measure of the rate of lipid biosynthesis.
Absolute Synthesis Rate The total amount of lipid synthesized per unit of time.Calculated from the fractional synthesis rate and the total pool size, providing a quantitative measure of metabolic flux.

Software Tools and Algorithms for Flux Estimation and Confidence Interval Determination

The calculation of metabolic fluxes from ¹³C-labeling data is a complex computational task that relies on specialized software tools and algorithms. These tools integrate the metabolic network model, the experimental mass isotopomer data, and physiological constraints to estimate the most likely set of fluxes that explain the observed labeling patterns.

Several software packages have been developed to facilitate ¹³C-MFA, each with its own set of features and underlying algorithms. Some commonly used software includes:

13CFLUX2: A high-performance software suite that supports the entire ¹³C-MFA workflow, from experimental design to flux calculation and statistical analysis. oup.com13cflux.net It is known for its efficiency and ability to handle large-scale metabolic networks. oup.com

INCA (Isotopomer Network Compartmental Analysis): A user-friendly software tool that can perform both steady-state and isotopically non-stationary MFA. ucdavis.edu

OpenFLUX: An open-source application with a flexible, spreadsheet-based interface that facilitates the creation and analysis of metabolic models. nih.gov

Metran: A software tool that, along with INCA, provides a user-friendly platform for ¹³C-MFA calculations. d-nb.info

These software packages typically employ iterative algorithms to minimize the difference between the experimentally measured mass isotopomer distributions and the distributions predicted by the model for a given set of fluxes. The goodness-of-fit is often assessed using a chi-square test. researchgate.net

A crucial aspect of flux estimation is the determination of confidence intervals for the calculated fluxes. These intervals provide a measure of the precision of the estimated fluxes. Software tools use various statistical methods, such as sensitivity analysis and Monte Carlo simulations, to calculate these confidence intervals. oup.com This allows researchers to assess the reliability of their flux maps and to identify which fluxes are well-determined by the experimental data and which are more uncertain.

Software/Algorithm Key Features Application in Glyceryl-2-¹³C Trihexadecanoate MFA
13CFLUX2 High-performance, supports large networks, comprehensive workflow. oup.com13cflux.netEfficiently calculates fluxes and confidence intervals from complex lipid network models.
INCA User-friendly, supports steady-state and non-stationary MFA. ucdavis.eduCan be used to analyze time-course labeling data from Glyceryl-2-¹³C trihexadecanoate experiments.
OpenFLUX Open-source, flexible spreadsheet interface, based on the Elementary Metabolite Unit (EMU) framework. nih.govAllows for customized model development and analysis of lipid metabolism.
FluxML A standardized XML-based format for representing ¹³C-MFA models. oup.comFacilitates model sharing and interoperability between different software tools.
Monte Carlo Methods Statistical simulation technique used for sensitivity analysis and confidence interval estimation.Provides robust statistical validation of the calculated lipid metabolic fluxes.

Research Applications in Diverse Biological Systems and Experimental Models

In Vitro Cellular and Subcellular Models

In controlled laboratory settings, Glyceryl-2-13C trihexadecanoate is instrumental in dissecting the intricate machinery of cellular lipid processing.

The use of this compound in mammalian cell cultures has provided significant insights into the pathways of triglyceride metabolism. When introduced to cell lines, this labeled compound mimics the behavior of natural dietary triglycerides. Researchers can then track the ¹³C label as it is incorporated into various lipid species, providing a dynamic view of metabolic fluxes. For instance, studies can quantify the rates of triglyceride breakdown (lipolysis) and the re-esterification of the resulting fatty acids and glycerol (B35011) backbone into new complex lipids. This approach helps to understand how different cell types, such as hepatocytes or adipocytes, handle lipid loads under various physiological and pathological conditions.

While detailed studies specifically using this compound in microbial systems are not extensively documented in publicly available research, the principles of using stable isotope tracers are well-established in this field. In biotechnology, ¹³C-labeled substrates are fundamental for metabolic engineering and optimizing the production of valuable compounds. In hypothetical applications, this compound could be used to probe the lipid metabolism of oleaginous yeasts or bacteria. By tracking the ¹³C label, researchers could identify bottlenecks in pathways leading to the synthesis of biofuels or other lipid-derived products, guiding genetic modifications to enhance production efficiency.

Lipid droplets are cellular organelles crucial for storing neutral lipids like triglycerides. This compound is a valuable tool for studying the lifecycle of these dynamic structures. By supplying cells with this labeled triglyceride, researchers can monitor its incorporation into newly formed lipid droplets. This "pulse-chase" approach allows for the measurement of lipid droplet formation rates, their growth over time, and their eventual breakdown to release stored lipids for energy. Such studies are critical for understanding diseases associated with abnormal lipid storage, including metabolic syndrome and fatty liver disease.

In Vivo Animal Models for Systemic Metabolic Investigations

Animal models, particularly rodents, are essential for understanding how lipid metabolism is regulated at the whole-body level.

In rodent studies, this compound can be incorporated into a test meal to trace the entire process of dietary fat digestion, absorption, and distribution. After ingestion, the labeled triglyceride is broken down in the intestine and its components are absorbed. By analyzing blood samples over time, scientists can measure the rate of appearance of labeled lipids in circulation. The liver, a central hub for lipid metabolism, takes up a significant portion of these dietary lipids. By analyzing liver tissue, researchers can precisely quantify how much of the ingested fat is stored as triglycerides, oxidized for energy, or packaged into lipoproteins for export to other tissues.

Table 1: Application of this compound in a Rat Model of Hepatic Steatosis

Parameter MeasuredControl GroupHigh-Fat Diet GroupAnalytical MethodKey Finding
¹³C Enrichment in Liver Triglycerides LowHighGas Chromatography-Mass Spectrometry (GC-MS)Demonstrates increased partitioning of dietary fat towards storage in the liver under a high-fat diet.
¹³C Enrichment in Blood Lipoproteins ModerateHighLiquid Chromatography-Mass Spectrometry (LC-MS)Shows enhanced export of dietary-derived lipids from the liver in response to high-fat feeding.

A key advantage of using a stable isotope tracer like this compound is the ability to map the metabolic fate of dietary fat in specific tissues. Following administration in an animal model, tissues such as the liver, white and brown adipose tissue, skeletal muscle, and heart can be collected. The lipids within these tissues are then extracted and analyzed by mass spectrometry. This technique reveals the extent to which each organ takes up the labeled lipids from circulation and how they are metabolized internally. For example, it can differentiate between fat being stored in adipose tissue versus being oxidized for energy in muscle, providing a comprehensive picture of inter-organ lipid trafficking and utilization.

Characterization of Metabolic Adaptations Under Different Physiological States

Isotopically labeled triglycerides are instrumental in understanding how organisms adapt their metabolism in response to changing physiological conditions, such as fasting, exercise, or in disease states like diabetes and non-alcoholic fatty liver disease. By introducing a tracer like this compound, researchers can follow the labeled hexadecanoate (B85987) (palmitate) moieties as they are released, transported, and utilized by different tissues.

Studies using similar 13C-labeled fatty acids have demonstrated their utility in quantifying key metabolic fluxes. For instance, in a fasted state, the body relies heavily on stored fat for energy. A tracer can reveal the rate of lipolysis (the breakdown of triglycerides in adipose tissue), the subsequent appearance of fatty acids in the plasma, and their uptake and oxidation by tissues like muscle and liver. nih.gov Conversely, in a fed state, the tracer can illuminate the pathways of dietary fat storage and its incorporation into various lipid pools, including very-low-density lipoprotein (VLDL)-triglycerides secreted by the liver. biorxiv.org

In the context of metabolic disease, these tracers can pinpoint specific dysregulations. For example, in individuals with insulin (B600854) resistance, the suppression of lipolysis after a meal may be impaired, leading to elevated plasma fatty acid levels. This can be precisely quantified using isotopic tracer techniques. Similarly, the contribution of different fatty acid sources to the accumulation of fat in the liver (hepatic steatosis) can be dissected by tracing the metabolic fate of labeled fatty acids. oup.com

Table 1: Illustrative Applications of 13C-Labeled Triglycerides in Studying Metabolic Adaptations

Physiological StateKey Metabolic QuestionHow a 13C-Triglyceride Tracer is Used
Fasting What is the rate of fatty acid release from adipose tissue?To measure the rate of appearance of labeled fatty acids in the plasma following lipolysis.
Exercise Which fuel sources are being utilized by muscles?To quantify the oxidation of plasma-derived fatty acids versus intramuscular triglycerides.
Post-prandial (after a meal) How is dietary fat partitioned between storage and immediate use?To trace the incorporation of labeled fatty acids into chylomicrons and their subsequent uptake by tissues.
Diabetes Is there impaired suppression of lipolysis by insulin?To compare the rate of fatty acid appearance in response to a glucose challenge in healthy versus diabetic subjects.

Ex Vivo Tissue and Fluid Analysis

Ex vivo studies, where tissues or fluids are analyzed outside the living organism, provide a bridge between in vitro and in vivo research. They allow for detailed metabolic investigations in a more controlled environment while preserving much of the tissue's native architecture and cellular heterogeneity.

Determination of Metabolite and Lipid Content in Biological Samples

Following the administration of this compound to a model organism, tissue and fluid samples can be collected for detailed analysis. Advanced analytical techniques, primarily mass spectrometry coupled with chromatography (LC-MS or GC-MS), are used to identify and quantify the 13C-labeled metabolites. biorxiv.org This allows for the precise determination of how the labeled hexadecanoate has been incorporated into various lipid species.

For example, a liver biopsy could be analyzed to measure the amount of 13C-label in triglycerides, phospholipids (B1166683), and cholesteryl esters. This provides a direct measure of de novo lipogenesis (the synthesis of new fatty acids) versus the uptake of existing fatty acids. Similarly, analysis of plasma can reveal the enrichment of the label in different lipoprotein fractions, such as VLDL and chylomicrons, offering insights into lipid transport. biorxiv.org

Ex Vivo Recapitulation of Metabolic Pathways from Labeled Precursors

A powerful ex vivo technique involves incubating fresh tissue slices with a labeled precursor like this compound. This approach allows researchers to study the metabolic capabilities of a specific tissue in isolation, free from systemic influences.

For instance, human placental explants have been cultured with 13C-labeled fatty acids to investigate how the placenta handles different types of fats. Such studies have revealed that the placenta differentially metabolizes various fatty acids, preferentially directing them into different lipid classes, which has significant implications for fetal development. By using this compound in a similar ex vivo setup, one could specifically investigate the processing of trihexadecanoin by a particular tissue. The appearance of the 13C label in downstream metabolites, such as diacylglycerols, monoacylglycerols, and free fatty acids, within the tissue or the culture medium, would allow for the step-by-step recapitulation of the lipolytic and re-esterification pathways.

Table 2: Ex Vivo Analysis Using a 13C-Labeled Triglyceride Tracer

Sample TypeAnalytical TechniqueInformation Gained
Plasma LC-MS/MSEnrichment of 13C in different lipoprotein fractions (VLDL, LDL, HDL), providing insights into lipid transport and metabolism.
Liver Tissue GC-MS or LC-MS/MSIncorporation of 13C into hepatic triglycerides, phospholipids, and cholesteryl esters, indicating pathways of fatty acid storage and synthesis.
Muscle Tissue GC-MS or LC-MS/MSMeasurement of 13C-labeled intramyocellular lipids and acylcarnitines, reflecting fatty acid uptake and oxidation.
Adipose Tissue LC-MS/MSQuantification of 13C incorporation into stored triglycerides, indicating the rate of fatty acid esterification.

Integration with Lipidomics and Systems Biology for Holistic Metabolic Understanding

Comprehensive Lipid Profiling and Quantification Using Glyceryl-2-13C Trihexadecanoate Tracing

Stable isotope tracing with molecules like this compound is a cornerstone of dynamic lipid analysis. When introduced into a biological system, this labeled triglyceride is processed by metabolic enzymes, and its ¹³C-labeled glycerol (B35011) backbone and fatty acid chains are incorporated into a multitude of downstream lipid species. Using mass spectrometry (MS), which can differentiate between the naturally occurring ¹²C isotopes and the heavier ¹³C label, researchers can precisely track and quantify the flow of carbon from the initial tracer into various lipid classes. bohrium.comnih.gov

This method enables the kinetic study of lipid metabolic fluxes, providing insights that are unattainable with standard lipidomic approaches that only measure endogenous pool sizes. bohrium.com The advantage of using a stable isotope-labeled lipid is the ability to trace and quantify its metabolic products separately from the pre-existing, unlabeled lipids. oup.com This allows for the direct measurement of biosynthesis, remodeling, and degradation rates of specific lipid molecules. nih.gov For instance, after administration of this compound, the ¹³C label can be tracked as it appears in diacylglycerols (DAG), phospholipids (B1166683) (PL), and cholesteryl esters (CE), revealing the rates of synthesis and turnover within these lipid pools.

Table 1: Hypothetical Time-Course of ¹³C Enrichment in Major Lipid Classes Following this compound Administration

Time Point (Hours)¹³C Enrichment in Triacylglycerols (TAG) (%)¹³C Enrichment in Diacylglycerols (DAG) (%)¹³C Enrichment in Phosphatidylcholines (PC) (%)¹³C Enrichment in Free Fatty Acids (FFA) (%)
185.212.52.135.7
460.125.815.618.4
842.518.322.49.2
1228.911.720.15.1
2415.36.414.82.3

This table illustrates how mass spectrometry can be used to track the distribution of the ¹³C label from the parent triglyceride into various key lipid classes over 24 hours, reflecting the dynamic nature of lipid metabolism.

Untargeted and Targeted Lipidomics Workflows to Identify Novel Lipid Species and Pathways

This compound tracing can be seamlessly integrated into both untargeted and targeted lipidomics workflows to investigate metabolism with varying degrees of specificity. nih.gov

Untargeted Lipidomics: In an untargeted approach, the goal is to cast a wide net and comprehensively measure as many lipid species as possible in a sample. When combined with stable isotope tracing, this workflow allows for the discovery of novel or unexpected metabolic fates of the administered this compound. By searching the MS data for all features that contain the ¹³C label, researchers can identify previously uncharacterized lipid metabolites and metabolic pathways that are active under specific conditions. nih.govthermofisher.com

Targeted Lipidomics: Conversely, targeted lipidomics focuses on the accurate quantification of a predefined set of lipid molecules, often those involved in a specific, well-known metabolic pathway. nih.gov In this context, this compound is used to measure the flux through these specific pathways with high precision and sensitivity. For example, a targeted analysis could focus exclusively on the enzymes and intermediates of triglyceride synthesis and breakdown or the pathways of phospholipid remodeling. This approach is powerful for hypothesis testing and for validating findings from untargeted studies.

Table 2: Comparison of Untargeted and Targeted Lipidomics Workflows Using this compound

FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Discovery-oriented, comprehensive profiling of all ¹³C-labeled lipids.Hypothesis-driven, precise quantification of specific ¹³C-labeled lipids.
Scope Broad, aiming to identify all metabolites derived from the tracer.Narrow, focused on a predefined list of lipids in a known pathway.
Primary Outcome Identification of novel lipids and metabolic pathways.Accurate measurement of metabolic flux through specific pathways.
Typical Use Case Exploring global metabolic changes in response to a stimulus.Validating the role of a specific enzyme or pathway in lipid metabolism.

Interrogation of Lipidome Alterations in Response to Perturbations or Interventions

A key application of this compound tracing is to understand how lipid metabolism is altered in response to various perturbations, such as disease states, genetic modifications, or therapeutic interventions. bohrium.com Dysregulation of lipid metabolism is a known hallmark of numerous diseases, including cancer, type 2 diabetes, and neurodegenerative disorders. biorxiv.orgbiorxiv.org

By using a stable isotope tracer, researchers can move beyond simply observing changes in lipid levels and instead pinpoint the specific metabolic fluxes that are altered. For example, in a cancer cell model, tracing experiments might reveal an increased rate of de novo fatty acid synthesis and subsequent incorporation into storage lipids like triglycerides, a process that supports rapid proliferation. nih.gov Similarly, this approach can be used to evaluate the efficacy of a drug designed to inhibit a specific lipid-modifying enzyme by measuring its effect on the flow of the ¹³C label through that pathway.

Table 3: Research Findings on Lipid Flux Alterations in a Hypothetical Disease Model

Metabolic FluxControl Group (nmol/hr/mg protein)Disease Model (nmol/hr/mg protein)Fold Change
Triglyceride Synthesis 15.4 ± 2.138.9 ± 4.5+2.53
Fatty Acid Oxidation 22.8 ± 3.310.2 ± 1.9-0.45
Phospholipid Remodeling 8.1 ± 1.516.5 ± 2.8+2.04
Cholesteryl Ester Formation 5.6 ± 0.912.1 ± 2.2+2.16

This table presents hypothetical data from a tracer experiment, demonstrating how specific metabolic pathways are differentially regulated in a disease state compared to a healthy control, providing mechanistic insights into the pathology.

Cross-Omics Data Integration for Mechanistic Insights

To achieve a holistic, systems-level understanding of metabolism, it is crucial to integrate data from lipidomics with other omics layers. rsc.org The dynamic flux data generated using this compound provides a functional readout of the lipidome that can be correlated with changes in genes, proteins, and other metabolites to uncover regulatory networks and causal relationships. nih.gov

Integrating lipidomics with metabolomics and proteomics allows for a more complete reconstruction of metabolic pathways. nih.gov Lipids and proteins are intricately linked, as enzymes (proteins) are responsible for the synthesis and modification of lipids. researchgate.netnih.gov

Proteomics: By simultaneously measuring changes in the proteome, researchers can correlate an observed change in lipid flux with the abundance or activity of the enzymes responsible for that metabolic step. For instance, an increased rate of triglyceride synthesis measured by the tracer could be linked to the upregulation of enzymes like diacylglycerol O-acyltransferase (DGAT).

Metabolomics: Combining the data with broader metabolomics allows the lipid pathways to be placed in the larger context of cellular metabolism. This can reveal how pathways like glycolysis or amino acid metabolism provide the necessary building blocks (e.g., acetyl-CoA, glycerol-3-phosphate) for the lipid synthesis observed in the tracer study.

Integrating the functional data from lipid tracing with transcriptomics (the study of all RNA transcripts) provides a powerful link between gene expression and metabolic phenotype. mdpi.com This multi-omics approach can reveal the transcriptional regulatory networks that control metabolic programs. For example, an increase in the expression of a transcription factor (measured by transcriptomics) can be directly linked to the increased expression of its target genes (e.g., lipid synthesis enzymes) and the resulting increase in lipid production (measured by the ¹³C tracer). This integrated view helps to elucidate the complete flow of biological information from gene to function. nih.gov

Table 4: Example of Multi-Omics Data Integration

Gene (Transcriptomics)Protein (Proteomics)Metabolic Flux (¹³C-Lipidomics)Biological Interpretation
FASN mRNA (↑ 3.5x)FASN Protein (↑ 3.1x)De Novo Palmitate Synthesis (↑ 3.3x)Increased gene expression leads to higher enzyme levels and a corresponding increase in fatty acid synthesis.
CPT1A mRNA (↓ 2.8x)CPT1A Protein (↓ 2.5x)Fatty Acid Oxidation (↓ 2.6x)Downregulation of a key oxidation gene reduces enzyme levels and the rate of fatty acid breakdown.
SREBF1 mRNA (↑ 4.2x)SREBP-1 Protein (↑ 3.8x)Global Lipogenesis (↑)Upregulation of a master transcriptional regulator of lipogenesis drives a broad increase in lipid synthesis pathways.

This table illustrates how changes observed at the transcript level can be correlated with changes at the protein and metabolic flux levels, providing strong evidence for a regulatory mechanism.

Applications in Understanding Metabolic Reprogramming and Pathway Redundancy

The integrated systems biology approach, powered by tracers like this compound, is particularly valuable for studying complex biological phenomena such as metabolic reprogramming and pathway redundancy.

Metabolic reprogramming is a hallmark of many diseases, especially cancer, where cells alter their metabolic pathways to support survival and rapid growth. nih.gov Tracer studies can precisely map these reprogrammed pathways, identifying which routes are used to convert nutrients into biomass and energy. biorxiv.orgbiorxiv.org For example, tracing can reveal how cancer cells shift from oxidizing glucose to using it as a carbon source for de novo lipogenesis. nih.gov

Furthermore, these methods can uncover metabolic redundancy, where cells can use alternative pathways to achieve the same metabolic outcome. If one pathway is blocked (e.g., by a drug), a tracer can reveal if a parallel or bypass pathway becomes activated to compensate. This has significant implications for developing effective therapeutic strategies, as it can help predict and overcome mechanisms of drug resistance.

Emerging Methodologies and Future Research Directions in Glyceryl 2 13c Trihexadecanoate Research

Advancements in Stable Isotope Tracer Technologies and Labeling Strategies

The foundation of metabolic research using compounds like Glyceryl-2-13C trihexadecanoate lies in the ability to accurately trace the fate of labeled molecules. nih.gov Recent advancements in stable isotope tracer technologies and labeling strategies are expanding the scope and precision of these studies.

Researchers are developing novel tracers beyond uniformly or singly labeled molecules to probe specific metabolic pathways with greater detail. isotope.com For instance, the use of multiply labeled tracers allows for the simultaneous investigation of several metabolic routes. nih.gov Furthermore, new methods are emerging for the synthesis of complex labeled lipids, enabling the study of a wider range of metabolic processes.

The administration of tracers is also becoming more sophisticated. While intravenous infusion is a standard method, oral administration of labeled lipids within a test meal is being used to trace the metabolism of dietary fats. nih.govnih.gov This approach provides a more physiologically relevant picture of postprandial lipid handling.

A significant development is the use of heavy water (deuterium oxide, D2O) in combination with 13C-labeled tracers. This dual-labeling approach can provide comprehensive information on the synthesis of various biomolecules, including lipids, proteins, and DNA, from a single experiment. youtube.com

Table 1: Examples of Advanced Stable Isotope Tracers and Their Applications

TracerApplication
[U-13C]-glucoseTracing de novo lipogenesis and glucose contribution to lipid synthesis. nih.govnih.gov
[1,2-13C]-glucoseQuantifying fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
[U-13C]-palmitateInvestigating the incorporation of fatty acids into various lipid species. nih.govresearchgate.net
2H5-glycerolMeasuring whole-body glycerol (B35011) and triglyceride turnover. nih.gov
D2O (Heavy Water)Simultaneous measurement of the synthesis of multiple classes of biomolecules. youtube.com

Development of Novel Physiological and Mathematical Models for Enhanced Flux Resolution

The data generated from stable isotope tracer studies are only as valuable as the models used to interpret them. The development of more sophisticated physiological and mathematical models is crucial for extracting accurate metabolic flux rates from isotopic labeling data. nih.gov

Early models often treated the body as a single compartment, which can be a limiting assumption. nih.gov Newer models incorporate multiple compartments to represent different organs and tissues, providing a more detailed and accurate picture of whole-body metabolism. nih.gov These models can account for the distinct metabolic roles of tissues like the liver, adipose tissue, and skeletal muscle.

Mathematically, researchers are moving beyond simple steady-state models to dynamic models that can capture metabolic changes over time. nih.gov This is particularly important for studying non-steady-state conditions, such as after a meal or during exercise. Techniques like 13C-Metabolic Flux Analysis (13C-MFA) utilize complex algorithms to estimate intracellular fluxes from the distribution of isotopic labels in various metabolites. nih.govresearchgate.net These computational approaches are essential for deconvoluting the intricate network of metabolic reactions. youtube.com

Implementation of High-Throughput Approaches for Tracer-Based Metabolic Analysis

The advent of high-throughput technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized tracer-based metabolic analysis. mdpi.com These technologies allow for the rapid and simultaneous measurement of a large number of isotopically labeled metabolites, a field often referred to as metabolomics or fluxomics. mssm.edu

High-resolution mass spectrometry enables the precise determination of the mass and isotopic enrichment of various lipid species and their metabolic derivatives. nih.govspringernature.com This level of detail is critical for accurately tracing the pathways of labeled fatty acids from this compound. Similarly, advanced NMR techniques can provide information on the positional labeling of molecules, offering further insights into metabolic pathways. mdpi.com

The integration of these analytical platforms with automated sample preparation and data analysis pipelines is enabling researchers to conduct larger-scale metabolic studies. This high-throughput capability is essential for screening the effects of different interventions, such as drugs or dietary changes, on lipid metabolism. mdpi.com

Challenges and Opportunities in Quantitative Interpretation of Isotopic Tracer Data

Despite the advancements, several challenges remain in the quantitative interpretation of isotopic tracer data. One major challenge is ensuring that the tracer itself does not perturb the metabolic system being studied. nih.gov The amount of tracer administered must be carefully controlled to be a true "trace" amount.

Another challenge lies in the complexity of metabolic networks. The recycling of isotopes within metabolic pathways can complicate the calculation of true flux rates. metsol.com For example, labeled fatty acids can be released from one tissue and taken up by another, making it difficult to pinpoint the exact site of metabolic transformations.

Furthermore, achieving a true isotopic steady state can be difficult, especially for metabolites with slow turnover rates. nih.govnih.gov Dynamic modeling approaches are helping to address this challenge, but they require more complex experimental designs and data analysis.

However, these challenges also present opportunities for innovation. The development of more sophisticated analytical techniques and computational models will continue to improve the accuracy and resolution of metabolic flux measurements. The ability to combine data from multiple tracers and different analytical platforms holds great promise for building more comprehensive and predictive models of metabolism. nih.gov

Potential for Multidisciplinary Research Collaborations to Advance Metabolic Understanding

The complexity of metabolic research necessitates a multidisciplinary approach. Collaborations between biochemists, physiologists, mathematicians, and clinicians are essential for advancing our understanding of metabolism in health and disease.

Biochemists and physiologists design and conduct the tracer studies, while mathematicians and computational biologists develop the models needed to interpret the data. mmpc.orgucdavis.edu Clinicians play a crucial role in translating the findings from basic research into clinical applications, such as the development of new diagnostic tools and therapeutic strategies for metabolic diseases. nih.gov

Courses and workshops that bring together researchers from different disciplines are vital for fostering these collaborations and for training the next generation of metabolic researchers. mmpc.orgucdavis.edu By working together, scientists with diverse expertise can tackle the complex questions in metabolic research and ultimately improve human health.

Q & A

Q. How can researchers verify the isotopic purity of Glyceryl-2-13C trihexadecanoate in lipid metabolism studies?

Methodological Answer: Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific incorporation of ¹³C at the glycerol backbone's sn-2 position. Compare the ¹³C NMR spectrum against unlabeled trihexadecanoate controls to identify characteristic peaks (e.g., ¹³C chemical shifts for carbonyl groups). Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass detection (HRMS) can further validate isotopic enrichment (>99 atom% ¹³C) by analyzing molecular ion clusters . Triplicate measurements are recommended to ensure consistency.

Q. What protocols ensure stability of this compound during long-term storage?

Methodological Answer: Store the compound under inert gas (e.g., argon) at −80°C in amber glass vials to prevent oxidation and hydrolysis. Conduct periodic stability assessments using thin-layer chromatography (TLC) or LC-MS to monitor degradation products (e.g., free fatty acids or glycerol derivatives). Avoid repeated freeze-thaw cycles, and aliquot the compound for single-use applications .

Q. How should researchers design in vitro assays to quantify β-oxidation of this compound in hepatocyte models?

Methodological Answer: Isolate primary hepatocytes and incubate with the labeled compound in a Krebs-Henseleit buffer. Measure ¹³CO₂ release via isotope-ratio mass spectrometry (IRMS) as a proxy for β-oxidation activity. Normalize results to cellular protein content and include controls with unlabeled trihexadecanoate to account for endogenous oxidation rates. Use a minimum of three biological replicates to ensure statistical robustness .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isotopic enrichment data when using this compound as a tracer in adipose tissue metabolism?

Methodological Answer: Discrepancies may arise due to tissue-specific lipid turnover rates or isotopic dilution from endogenous lipids. Apply compartmental modeling to differentiate tracer-derived ¹³C signals from background noise. Combine gas chromatography-combustion-IRMS (GC-C-IRMS) with transcriptomic profiling (e.g., PPAR-γ activity) to correlate isotopic enrichment with lipogenic pathway activation. Validate findings using knockout models (e.g., ATGL-deficient mice) to isolate specific enzymatic contributions .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its unlabeled counterpart in complex biological matrices?

Methodological Answer: Use a reverse-phase C18 column with a gradient elution (water/acetonitrile with 0.1% formic acid) to separate labeled and unlabeled species. Set the mass spectrometer to selective reaction monitoring (SRM) mode, targeting transitions specific to the ¹³C-labeled glycerol backbone (e.g., m/z 908.7 → 605.4 for the labeled vs. m/z 905.7 → 602.4 for unlabeled). Adjust collision energy to minimize interference from isobaric lipids. Validate the method using spiked plasma or tissue homogenates .

Q. What statistical approaches address variability in ¹³C metabolic flux analysis (MFA) when using this compound in dynamic systems?

Methodological Answer: Implement Bayesian hierarchical modeling to account for inter-individual variability in lipid turnover. Use Monte Carlo simulations to propagate uncertainty in isotopic enrichment measurements. Pair MFA with time-resolved sampling (e.g., at 0, 6, 12, and 24 hours post-administration) to capture kinetic parameters. Cross-validate results with parallel experiments using deuterated tracers (e.g., D₅-glycerol) to confirm pathway specificity .

Q. How can researchers mitigate isotopic exchange artifacts when studying this compound in mitochondrial β-oxidation assays?

Methodological Answer: Pre-treat mitochondria with inhibitors of non-specific acyltransferases (e.g., triacsin C) to block isotopic scrambling. Quantify ¹³C-acetyl-CoA directly via LC-MS/MS rather than relying on indirect proxies like CO₂. Include control experiments with ¹³C-palmitate to distinguish between direct β-oxidation of the intact triglyceride and hydrolysis-derived free fatty acid oxidation .

Methodological Validation & Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound for multi-institutional studies?

Methodological Answer: Document synthesis protocols rigorously, including reaction temperatures, catalyst concentrations (e.g., lipase type), and purification steps (e.g., silica gel chromatography). Share raw NMR and HRMS data via open-access repositories. Use reference standards from accredited suppliers (e.g., ISO 17034-certified) for cross-lab calibration. Publish detailed supplementary materials adhering to ICMJE guidelines .

Q. How should researchers validate the absence of cytotoxicity when administering this compound in cell culture models?

Methodological Answer: Perform dose-response assays using resazurin-based viability tests and lactate dehydrogenase (LDH) release measurements. Compare results to vehicle-treated controls and unlabeled trihexadecanoate at equivalent concentrations. Conduct transcriptomic profiling (RNA-seq) to assess stress-response pathways (e.g., NRF2, ATF4) .

Safety & Compliance

Q. What personal protective equipment (PPE) is recommended for handling this compound in lipidomics workflows?

Methodological Answer: Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and a lab coat. Use fume hoods for weighing and solubilizing the compound in organic solvents (e.g., chloroform). Consult glove manufacturer data for breakthrough times specific to triglycerides and ¹³C-labeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.